molecular formula C9H14O4 B13189201 Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate

Cat. No.: B13189201
M. Wt: 186.20 g/mol
InChI Key: XHJFJKJPRSGAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is a derivative of furo[3,2-c]pyran, a bicyclic structure containing both furan and pyran rings. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable pyran precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biological Activity

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is a bicyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can lead to therapeutic benefits. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H16O3 and a molecular weight of approximately 184.24 g/mol. The compound features a furan and pyran ring structure, which contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs) or cyclization processes. These methods allow for the efficient production of this compound with controlled yields:

  • Cyclization of Furan Derivatives : Involves the reaction of furan derivatives with pyran precursors in the presence of catalysts.
  • Continuous Flow Synthesis : An industrially scalable method that enhances yield and control over reaction parameters.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various strains:

  • In vitro Studies : Compounds synthesized from this compound have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, MIC values were reported as low as 12.4 μM against S. aureus .
Bacterial StrainMIC (μM)
Staphylococcus aureus12.4
Bacillus cereus16.5
Escherichia coli16.1
Klebsiella pneumoniae16.4

Cytotoxicity Studies

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

  • Cell Lines Tested : Studies have shown that this compound exhibits cytotoxic activity against various tumor cell lines, with IC50 values indicating significant potential for further development in cancer therapeutics.
Cell LineIC50 (μM)
KB (human cervical cancer)<5
A549 (lung cancer)<6

Case Studies

  • Antifibrotic Agents : In a study focusing on antifibrotic properties, derivatives of this compound were tested for their ability to inhibit the activation of hepatic stellate cells (LX2). Results indicated that certain compounds showed promising inhibitory effects at concentrations as low as 10 μM .
  • Enzyme Interaction Studies : Researchers have utilized this compound to investigate its interactions with specific enzymes involved in metabolic pathways, revealing its potential as a modulator in biochemical reactions .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran-3a-carboxylate

InChI

InChI=1S/C9H14O4/c1-11-8(10)9-3-5-13-7(9)2-4-12-6-9/h7H,2-6H2,1H3

InChI Key

XHJFJKJPRSGAFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCOC1CCOC2

Origin of Product

United States

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